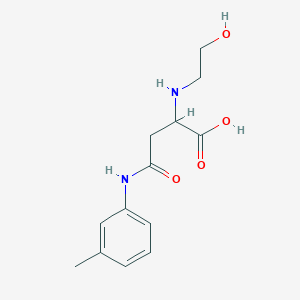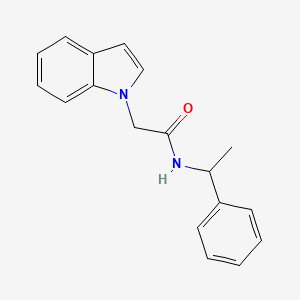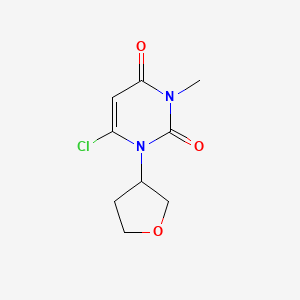![molecular formula C10H11ClN2O4 B14881833 (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14881833.png)
(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N'-hydroxyacetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide is a synthetic organic compound that features a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the dioxin ring: This can be achieved through a cyclization reaction involving appropriate dihydroxy and chloro precursors.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the imidamide group: This step may involve the reaction of an amine with an acyl chloride or anhydride, followed by hydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyacetimidamide moiety, leading to the formation of oxo derivatives.
Reduction: Reduction reactions could target the chloro group or the imidamide moiety, potentially yielding amine or hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide could be explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy against specific diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity may also make it useful in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme, thereby blocking its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids to influence gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of an imidamide group.
(Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxybenzimidamide: Similar structure but with a benzimidamide group.
Uniqueness
The uniqueness of (Z)-2-((8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)-N’-hydroxyacetimidamide lies in its specific combination of functional groups and molecular geometry. This can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11ClN2O4 |
|---|---|
Poids moléculaire |
258.66 g/mol |
Nom IUPAC |
2-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)oxy]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C10H11ClN2O4/c11-7-3-6(17-5-9(12)13-14)4-8-10(7)16-2-1-15-8/h3-4,14H,1-2,5H2,(H2,12,13) |
Clé InChI |
HCCFXUZSOVXGAS-UHFFFAOYSA-N |
SMILES isomérique |
C1COC2=C(O1)C=C(C=C2Cl)OC/C(=N/O)/N |
SMILES canonique |
C1COC2=C(O1)C=C(C=C2Cl)OCC(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


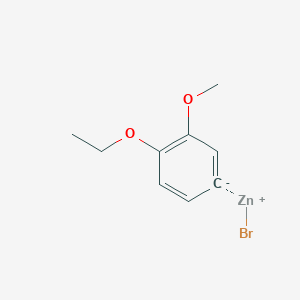

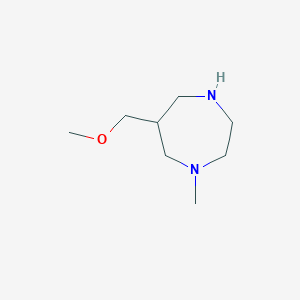


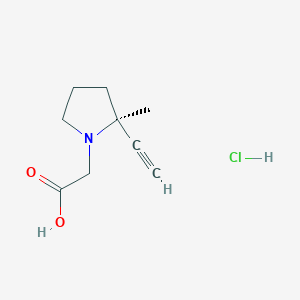
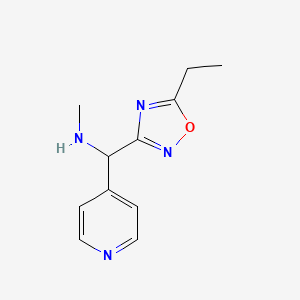
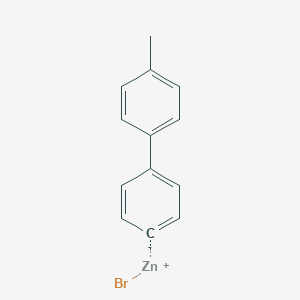

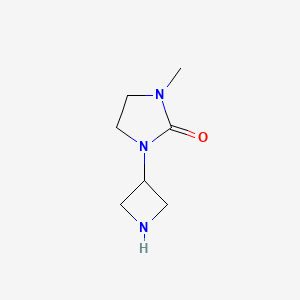
![5-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881844.png)
